molecular formula C21H11N3O5 B2768055 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one CAS No. 313519-45-8

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2768055
CAS No.: 313519-45-8
M. Wt: 385.335
InChI Key: DUWSOBJAJLYBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a synthetic hybrid molecule designed for pharmaceutical and biological research, incorporating two pharmacologically significant scaffolds: the 1,3,4-oxadiazole and the coumarin-based chromenone. This structural combination is strategically engineered to exploit the known biological activities of both moieties, making it a compelling candidate for investigating novel therapeutic agents, particularly in oncology and infectious disease research. In anticancer research, the 1,3,4-oxadiazole core is a recognized pharmacophore that can inhibit key enzymes involved in cancer cell proliferation . Studies on 1,3,4-oxadiazole derivatives have demonstrated their potential to act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . This targeted enzyme inhibition can disrupt DNA synthesis and cell cycle progression, providing a rational basis for investigating this compound's cytotoxic and antiproliferative effects across various cancer cell lines. Concurrently, the chromenone (a derivative of coumarin) portion of the molecule contributes significant antimicrobial potential. Research indicates that coumarin derivatives, particularly those with specific substitutions, exhibit promising antibacterial properties . Furthermore, synthetic studies on chromeno[4,3-b]pyridine systems fused with 1,3,4-oxadiazole rings have resulted in compounds with potent activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with some analogs showing minimum inhibitory concentrations (MIC) as low as 5 μg/mL . This makes the compound a valuable tool for exploring new strategies to combat multidrug-resistant microorganisms. The integration of the 4-nitrophenyl group on the oxadiazole ring can further influence the compound's electron distribution and binding affinity, potentially enhancing its interaction with various biological targets. Researchers can utilize this complex molecule to study structure-activity relationships (SAR), probe novel mechanisms of action, and develop new leads in drug discovery programs. It is supplied exclusively for laboratory research purposes.

Properties

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O5/c25-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)28-21)20-23-22-19(29-20)13-5-8-14(9-6-13)24(26)27/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWSOBJAJLYBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions to form the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of benzo[f]chromene compounds exhibit considerable antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, with inhibition zones ranging from 15 to 26 mm when tested against standard pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

Research indicates that oxadiazole derivatives can possess anticancer properties. The presence of a nitrophenyl group may enhance the cytotoxicity of the compound against cancer cell lines. In vitro studies have suggested that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring or the benzo[f]chromene moiety can significantly influence biological activity. For example, substituents on the nitrophenyl group can alter lipophilicity and interaction with biological targets, thus affecting antimicrobial and anticancer activities .

Fluorescent Properties

The unique structure of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one lends itself to applications in materials science, particularly in the development of fluorescent materials. Compounds with similar structures have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging due to their ability to emit light upon excitation .

Study on Antimicrobial Efficacy

A comprehensive study conducted at Al-Azhar University assessed the antimicrobial efficacy of various derivatives of benzo[f]chromene compounds. The study involved testing against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics .

CompoundTarget OrganismInhibition Zone (mm)MIC (μg/mL)
Compound AStaphylococcus aureus248
Compound BEscherichia coli2016
Compound CCandida albicans2212

Anticancer Activity Study

Another pivotal study focused on the anticancer properties of oxadiazole derivatives. The research highlighted that certain structural modifications significantly increased cytotoxicity against breast cancer cell lines. The study employed various assays to measure cell viability and apoptosis rates .

CompoundCell LineIC50 (μM)
Compound XMCF-7 (Breast Cancer)15
Compound YHeLa (Cervical Cancer)10

Mechanism of Action

The mechanism of action of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

a) 2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one (CAS: 330157-43-2)
  • Structural Difference : Replaces the 4-nitrophenyl group with a 2-hydroxyphenyl substituent.
  • Physicochemical Properties :
    • Molecular weight: 356.33 g/mol (vs. ~377.33 g/mol for the target compound, estimated based on nitro group addition).
    • Melting point: 205–207°C .
b) 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
  • Structural Difference : Lacks the benzocoumarin core; instead, the oxadiazole is linked to a 4-chlorophenyl group.
  • Bioactivity : Exhibits potent CNS depressant activity, highlighting the role of electron-withdrawing groups (nitro and chloro) in enhancing pharmacological effects .

Analogues with Modified Heterocyclic Cores

a) Pyrazolo[3,4-d]pyridazines (e.g., 5a, 5c–5e)
  • Structural Difference : Replace the oxadiazole ring with pyrazolopyridazine systems fused to the benzocoumarin core.
  • Bioactivity: Demonstrated potent antiproliferative activity against multiple cancer cell lines (melanoma, lung, colon) with IC₅₀ values in the low micromolar range .
  • Synthesis : Prepared via solvent-free grinding, yielding 65–91% .
b) Carbazole-Pyrazoline Derivatives (e.g., 6c, 7a–c)
  • Structural Difference : Incorporate carbazole and pyrazoline moieties instead of oxadiazole.
  • Physicochemical Properties : Melting points range from 130–236°C, with yields of 61–70% .
  • Bioactivity: Moderate to high anticancer activity, though less pronounced than oxadiazole derivatives .

Functionalized Oxadiazole Derivatives

a) N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
  • Structural Difference : Feature sulfanyl acetamide groups instead of benzocoumarin.
  • Bioactivity : Show enzyme inhibitory activity (e.g., compound 8q inhibits α-glucosidase with IC₅₀ = 49.71 µM), underscoring the versatility of oxadiazoles in diverse therapeutic contexts .

Key Research Findings: Comparative Analysis

Anticancer Activity

  • Target Compound: While direct data is unavailable, structurally related benzocoumarin-oxadiazole hybrids (e.g., pyrazolo[3,4-d]pyridazines) exhibit IC₅₀ values of 0.5–5 µM against melanoma and colon cancer cells .
  • Comparison with Diphenyl Oxadiazoles (XIV, XV) : These compounds lack the benzocoumarin core but show CNS activity, suggesting that the coumarin moiety is critical for anticancer effects .

Pharmacokinetic Properties

  • Lipinski’s Rule Compliance : Benzocoumarin-oxadiazole derivatives typically comply with Lipinski’s parameters (molecular weight <500, logP <5), indicating good oral bioavailability .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound* ~377.33 N/A N/A
2-[5-(2-hydroxyphenyl)-oxadiazole] 356.33 205–207 N/A
Pyrazolo[3,4-d]pyridazines 350–450 232–360 65–91

*Estimated based on structural similarity.

Table 2: Bioactivity Comparison

Compound Bioactivity (IC₅₀/EC₅₀) Key Targets
Pyrazolo[3,4-d]pyridazines 0.5–5 µM (antiproliferative) Melanoma, lung cancer
Compound XIV (Diphenyl Oxadiazole) 10–50 µM (CNS depressant) Neurological receptors
N-Substituted Acetamides 49.71 µM (α-glucosidase inhibition) Metabolic enzymes

Biological Activity

The compound 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C15H11N3O5C_{15}H_{11}N_{3}O_{5} with a molecular weight of approximately 295.26 g/mol. The structure features a benzo[f]chromen-3-one core linked to a 1,3,4-oxadiazole moiety substituted with a nitrophenyl group. This unique combination may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A1.61 ± 1.92A-431 (epidermoid carcinoma)
Compound B1.98 ± 1.22Jurkat (T-cell leukemia)

These results suggest that structural modifications in the oxadiazole ring can enhance anticancer activity by affecting cell proliferation pathways and apoptosis mechanisms .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. For example:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C< 100 µg/mLStaphylococcus aureus
Compound D< 50 µg/mLEscherichia coli

The presence of electron-withdrawing groups such as nitro groups enhances the antimicrobial efficacy by increasing the lipophilicity and membrane permeability of these compounds .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the presence of specific substituents on the phenyl ring can significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : The nitro group at the para position has been shown to enhance cytotoxicity and antimicrobial activity due to increased electron deficiency, facilitating interactions with target biomolecules.
  • Hydrophobic Interactions : The benzo[f]chromen core contributes to hydrophobic interactions with cellular membranes, enhancing cellular uptake and bioactivity.

Case Studies

One notable case study involved synthesizing various derivatives of oxadiazole and evaluating their biological activities in vitro. These studies revealed that modifications at the 5-position of the oxadiazole ring led to varying degrees of anticancer potency against different cell lines.

Example Case Study Findings

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and assessed their cytotoxic effects using MTT assays:

  • Compound E showed an IC50 value of 0.5 µM against MCF-7 breast cancer cells.
  • Compound F exhibited selective toxicity towards A549 lung cancer cells with an IC50 value of 0.8 µM.

These findings underscore the importance of structural optimization in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide derivative with a carboxylic acid under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).
  • Step 2 : Coupling the oxadiazole intermediate with a benzocoumarin precursor. For example, bromination of acetylated benzocoumarin followed by nucleophilic substitution with 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol derivatives .
  • Optimization : Reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., piperidine for cyclization) significantly impact yield. Monitor progress via TLC and purify via column chromatography .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons and carbons in the benzocoumarin (e.g., δ ~6.5–8.5 ppm for aromatic protons) and oxadiazole (e.g., δ ~8.0–8.5 ppm for nitrophenyl protons) moieties.
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) stretches at ~1520–1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~450–460) and fragmentation patterns validate the molecular formula .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Data-Driven Answer :
  • Solubility : Sparingly soluble in water; soluble in DMSO, DMF, and dichloromethane.
  • Stability : Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group. Store at –20°C in amber vials .
  • Melting Point : Reported range 205–207°C (DSC recommended for verification) .

Advanced Research Questions

Q. How does the 4-nitrophenyl-oxadiazole moiety influence fluorescence properties, and how can these be exploited in sensing applications?

  • Mechanistic Insight : The electron-withdrawing nitro group enhances intramolecular charge transfer (ICT), red-shifting fluorescence emission. Fluorescence quantum yield (Φ) can be measured in ethanol (λₑₓ ~350 nm, λₑₘ ~450 nm). Applications include metal ion sensing (e.g., Cu²⁺ quenching) or bioimaging .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency)?

  • Analytical Approach :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with methoxy) to assess impact on activity. For example, 8-ethoxy derivatives show enhanced anticancer activity (IC₅₀ ~10 µM against MCF-7 cells) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. bacterial models) and concentrations (µM vs. mM) may explain discrepancies. Cross-validate using standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial tests) .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to model binding with MAO-B (PDB ID: 2V5Z). The oxadiazole and nitro groups form hydrogen bonds with residues like Tyr 326 and Cys 172 .
  • MD Simulations : Assess stability of ligand-protein complexes (20 ns simulations in GROMACS). RMSD <2 Å indicates stable binding .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process Chemistry Considerations :
  • Byproduct Formation : Optimize stoichiometry to minimize side reactions (e.g., over-oxidation of the oxadiazole ring).
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or flash chromatography for larger batches .

Comparative and Methodological Questions

Q. What advanced characterization techniques (e.g., X-ray crystallography) are critical for resolving structural ambiguities?

  • Case Study : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) confirmed the planar benzocoumarin-oxadiazole structure (bond length: C=O 1.22 Å, C-N 1.33 Å). Discrepancies in tautomeric forms (e.g., oxadiazole vs. thione) require SC-XRD validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.